![molecular formula C10H14O2 B156150 [[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane CAS No. 1886-89-1](/img/structure/B156150.png)
[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMPO and is a highly reactive molecule that can be used in a variety of applications. In
Mécanisme D'action
DMPO acts as a spin trap by reacting with free radicals to form a stable adduct. This adduct can then be analyzed using electron paramagnetic resonance (EPR) spectroscopy to determine the identity and concentration of the free radical. DMPO has been shown to react with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals.
Effets Biochimiques Et Physiologiques
DMPO has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in a variety of cell types, including endothelial cells, smooth muscle cells, and neurons. DMPO has also been shown to protect against ischemia-reperfusion injury in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMPO in lab experiments is its ability to act as a spin trap for free radicals. This allows researchers to study the identity and concentration of free radicals in biological systems. However, DMPO has some limitations, including its potential toxicity and the need for specialized equipment, such as EPR spectroscopy, to analyze the adducts formed.
Orientations Futures
There are many future directions for research on DMPO. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the use of DMPO in studies of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal conditions for using DMPO in lab experiments and to explore the potential toxicity of this compound.
Méthodes De Synthèse
DMPO can be synthesized using a variety of methods, including epoxidation of the corresponding allylic alcohol, reaction of the corresponding allylic chloride with sodium hydroxide, and oxidation of the corresponding allylic alcohol with dimethyl dioxirane. The most common method of synthesizing DMPO is through the reaction of the corresponding allylic alcohol with m-chloroperbenzoic acid.
Applications De Recherche Scientifique
DMPO has been extensively studied in scientific research due to its ability to act as a spin trap for free radicals. This compound has been used to study a variety of biological processes, including oxidative stress, inflammation, and apoptosis. DMPO has also been used in studies of cardiovascular disease, cancer, and neurodegenerative diseases.
Propriétés
Numéro CAS |
1886-89-1 |
|---|---|
Nom du produit |
[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-(2-methylhex-5-en-3-yn-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-10(2,3)12-8-9-7-11-9/h4,9H,1,7-8H2,2-3H3 |
Clé InChI |
YQJCMJPWVZEDPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC=C)OCC1CO1 |
SMILES canonique |
CC(C)(C#CC=C)OCC1CO1 |
Autres numéros CAS |
1886-89-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



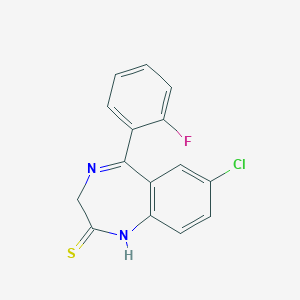
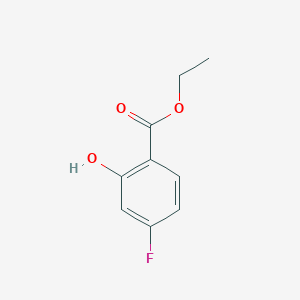
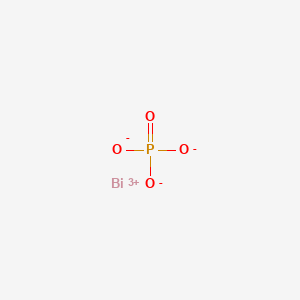
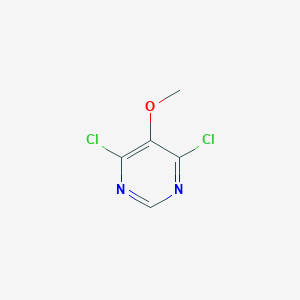
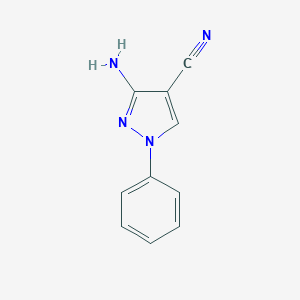
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
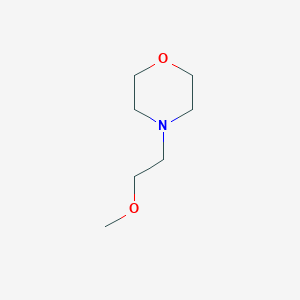
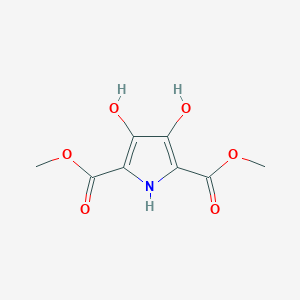
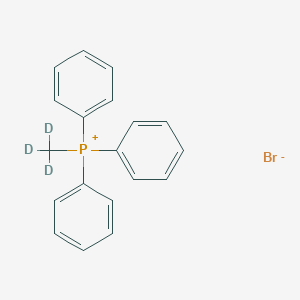
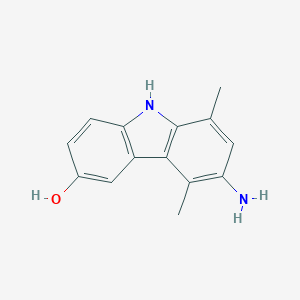
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
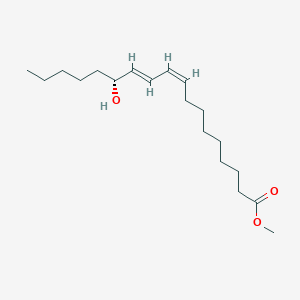
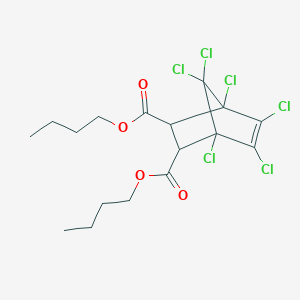
![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)